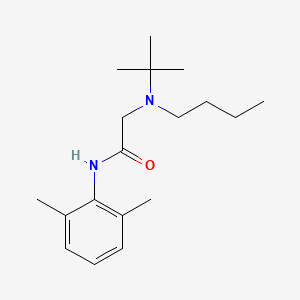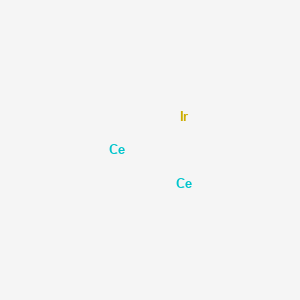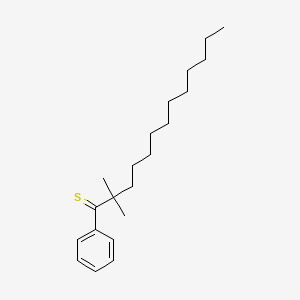
2,2-Dimethyl-1-phenyltridecane-1-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1-phenyltridecane-1-thione is an organic compound with the molecular formula C21H34S It is characterized by the presence of a thione group (C=S) attached to a tridecane chain with a phenyl group and two methyl groups at the second carbon position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-phenyltridecane-1-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1-phenyltridecane with sulfur sources to introduce the thione group. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the formation of the thione group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like distillation and recrystallization to purify the final product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficiency and cost-effectiveness of the production process .
化学反应分析
Types of Reactions
2,2-Dimethyl-1-phenyltridecane-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
科学研究应用
2,2-Dimethyl-1-phenyltridecane-1-thione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dimethyl-1-phenyltridecane-1-thione involves its interaction with molecular targets through the thione group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl group may also participate in π-π interactions with aromatic residues in biological targets, contributing to its overall activity .
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1-phenyltridecane-1-ol: Similar structure but with a hydroxyl group instead of a thione group.
2,2-Dimethyl-1-phenyltridecane-1-one: Contains a carbonyl group (C=O) instead of a thione group.
2,2-Dimethyl-1-phenyltridecane-1-thiol: Features a thiol group (SH) instead of a thione group.
Uniqueness
2,2-Dimethyl-1-phenyltridecane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The thione group can engage in specific interactions and reactions that are not possible with hydroxyl, carbonyl, or thiol groups .
属性
CAS 编号 |
54007-73-7 |
|---|---|
分子式 |
C21H34S |
分子量 |
318.6 g/mol |
IUPAC 名称 |
2,2-dimethyl-1-phenyltridecane-1-thione |
InChI |
InChI=1S/C21H34S/c1-4-5-6-7-8-9-10-11-15-18-21(2,3)20(22)19-16-13-12-14-17-19/h12-14,16-17H,4-11,15,18H2,1-3H3 |
InChI 键 |
GRIIUGRBGNSSCF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(C)(C)C(=S)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



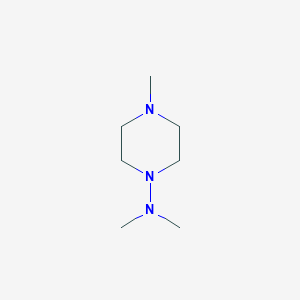
methanethione](/img/structure/B14637979.png)
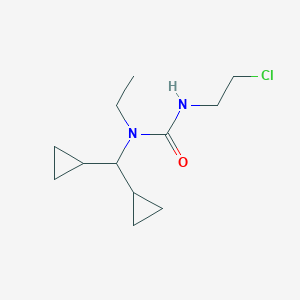
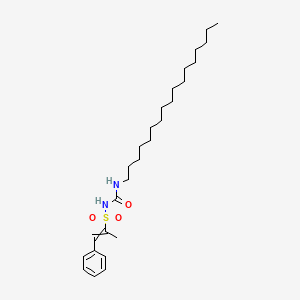
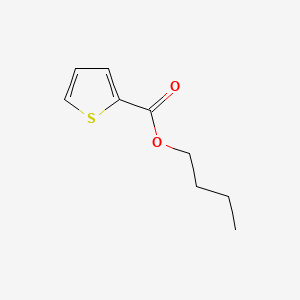
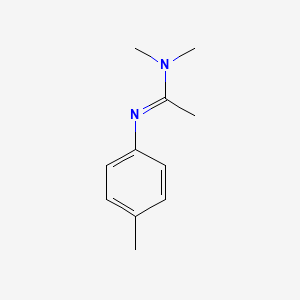
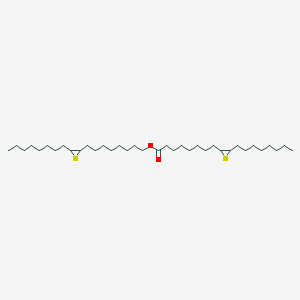
![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)
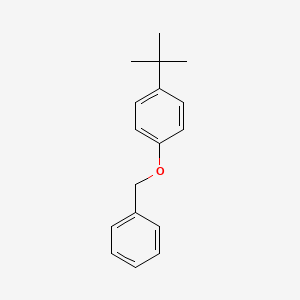
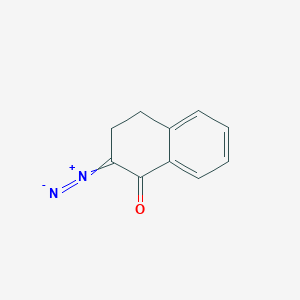
![1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14638058.png)
